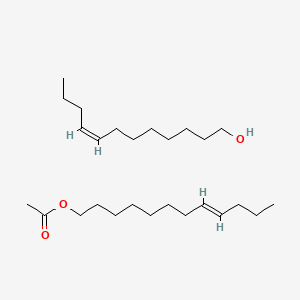![molecular formula C27H41N5O4S2 B12781335 5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine CAS No. 72076-49-4](/img/structure/B12781335.png)
5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6(1H,5H)-Pyrimidinedione, 5-(5-(1,3-diethylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2,4-pentadien-1-ylidene)-1,3-diethyldihydro-2-thioxo-, compd with N,N-diethylethanamine (1:1) is a complex organic compound that belongs to the class of pyrimidinediones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple pyrimidine derivatives, which undergo a series of functional group transformations, including alkylation, oxidation, and cyclization. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Common industrial techniques include automated synthesis, high-throughput screening, and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
Biologically, this compound may exhibit various activities such as enzyme inhibition, antimicrobial properties, or interaction with nucleic acids. These properties make it a valuable tool in biochemical research and drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. They might act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its versatility makes it a valuable component in various industrial applications.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
4,6-Dioxo-1,3-dimethylpyrimidine: A simpler pyrimidinedione with known biological activities.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Thiouracil: A compound with antithyroid activity.
Uniqueness
The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 5-(5-(1,3-diethylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2,4-pentadien-1-ylidene)-1,3-diethyldihydro-2-thioxo-, compd. with N,N-diethylethanamine (1:1) lies in its complex structure, which offers multiple sites for chemical modification and interaction with biological targets. This complexity provides opportunities for the development of novel compounds with enhanced properties and activities.
特性
CAS番号 |
72076-49-4 |
|---|---|
分子式 |
C27H41N5O4S2 |
分子量 |
563.8 g/mol |
IUPAC名 |
5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine |
InChI |
InChI=1S/C21H26N4O4S2.C6H15N/c1-5-22-16(26)14(17(27)23(6-2)20(22)30)12-10-9-11-13-15-18(28)24(7-3)21(31)25(8-4)19(15)29;1-4-7(5-2)6-3/h9-14H,5-8H2,1-4H3;4-6H2,1-3H3/b11-9+,12-10+; |
InChIキー |
SWZDWJDCMPZYHJ-NVUWAARKSA-N |
異性体SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)/C=C/C=C/C=C2C(=O)N(C(=S)N(C2=O)CC)CC.CCN(CC)CC |
正規SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC.CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


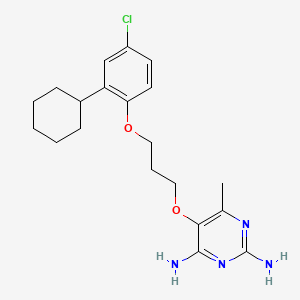


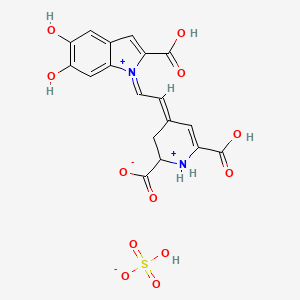
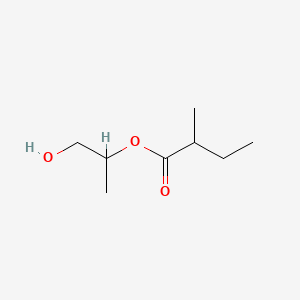
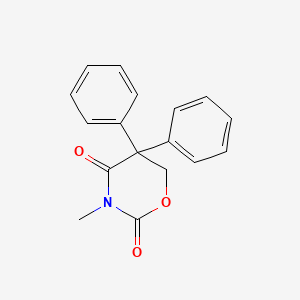
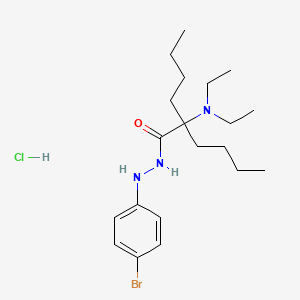
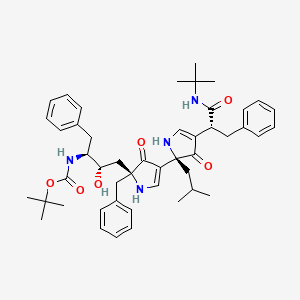
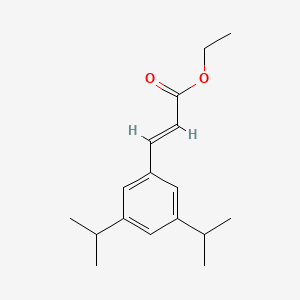

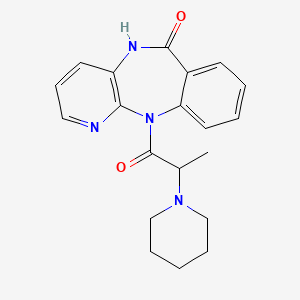

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
